Salviolone
Overview
Description
Salviolone is a bisnorditerpene featuring a benzotropolone chromophore, isolated from the fresh root of Salvia miltiorrhiza, also known as Dan-Shen in traditional Chinese medicine. It has been identified alongside other nor- and bisnorditerpenes, exhibiting cytotoxic activity against Vero cells (Ginda et al., 1988).
Synthesis Analysis
The synthesis of salviolone and related compounds has been achieved from starting materials like (+)-dehydroabietic acid. This synthesis involved intermediates such as 11,12-dimethoxyabieta-8,11,13-trien-7-one and 12-methoxyabieta-8,11,13-triene, demonstrating the complexity and intricate steps necessary to synthesize salviolone and similar compounds from natural sources (Matsumoto et al., 1993).
Molecular Structure Analysis
Salviolone's structure includes a unique bisnorditerpenoid framework with a benzotropolonoid moiety. This structure was elucidated using spectroscopic methods and confirmed through total synthesis. The molecular architecture of salviolone is significant for its cytotoxic activities against cultured cells, showcasing the importance of structural features in determining biological activity (Haro et al., 1991).
Chemical Reactions and Properties
Salviolone, through its unique chemical structure, has shown significant biological activities, including cytotoxicity against various cancer cell lines. Studies have demonstrated its ability to impair cell cycle progression, colony formation, and metalloproteinase-2 activity in A375 melanoma cells, highlighting its potential as an anticancer agent (Zanrè et al., 2022).
Physical Properties Analysis
While specific details on the physical properties of salviolone are not provided in the sourced documents, the characteristics such as solubility, melting point, and stability are crucial for understanding its behavior in biological systems and its potential application in drug development.
Chemical Properties Analysis
Salviolone's chemical properties, particularly its interaction with biological systems, have been explored through its effects on cell viability, proliferation, and apoptosis in cancer cells. Its ability to induce autophagic cell death and inhibit key signaling pathways in cervical cancer cells underscores the complex chemical-biological interactions at play, offering insights into its mechanism of action and potential therapeutic applications (Zhang et al., 2018).
Scientific Research Applications
Application 1: Anticancer Activity in Melanoma Cells
- Specific Scientific Field : Oncology, specifically Melanoma Research .
- Summary of the Application : Salviolone, a compound derived from Salvia miltiorrhiza roots, has been shown to impair the viability of melanoma cells without affecting the growth of normal melanocytes . This suggests its potential as an anti-melanoma agent.
- Methods of Application or Experimental Procedures : The anticancer activity of Salviolone was investigated in A375 melanoma cells. The study compared the effects of Salviolone and another compound, cryptotanshinone, on these cells .
- Results or Outcomes : Salviolone was found to increase P21 protein expression in a P53-dependent manner, suggesting a multitarget effect on cell-cycle-related proteins . It also modulated the phosphorylation level of the signal transducer and activator of transcription (STAT)3 . Despite inducing sustained activation of the extracellular signal-regulated kinases (ERK)1/2 and the protein kinase B (Akt), the blockage of ERK1/2 or Akt activities did not hinder their ability to inhibit A375 cell growth .
Application 2: Therapeutic Effect in Diabetic Nephropathy
- Specific Scientific Field : Endocrinology, specifically Diabetic Nephropathy Research .
- Summary of the Application : Salviolone, along with other active ingredients from Salvia miltiorrhiza roots, has been studied for its potential therapeutic effects on diabetic nephropathy (DN), a serious complication common in diabetic patients .
- Methods of Application or Experimental Procedures : The study used a systematic network pharmacology approach and molecular docking to examine the mechanisms underlying the therapeutic effect of Salvia miltiorrhiza (SM) on DN . Active ingredients of SM were screened and targets were obtained using various databases .
- Results or Outcomes : The study found that the common targets of DN and SM were mainly involved in advanced glycation end-products, oxidative stress, inflammatory response, and immune regulation . Molecular docking revealed that potential DN-related targets, including tumor necrosis factor (TNF), NOS2, and AKT1, more stably bound with salvianolic acid B than with tanshinone IIA .
Application 3: Management of Urinary Incontinence
- Specific Scientific Field : Urology .
- Summary of the Application : There are study findings predicting the pharmacological action of salviolone in the management of urinary incontinence .
- Methods of Application or Experimental Procedures : The study likely involved the interaction of the active compound with the related biological pathways and processes that occur in human beings .
- Results or Outcomes : The specific results or outcomes of this study are not detailed in the search results .
properties
IUPAC Name |
9-hydroxy-4,4,8-trimethyl-2,3-dihydro-1H-cyclohepta[a]naphthalen-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-11-9-12-6-7-15-13(5-4-8-18(15,2)3)14(12)10-16(19)17(11)20/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATRODNHXVHGNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C2C3=C(C=CC2=C1)C(CCC3)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salviolone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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